2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid
Overview
Description
2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid is a chemical compound characterized by its thiazole ring structure, which is a five-membered ring containing both sulfur and nitrogen atoms
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-fluorobenzoic acid and thiosemicarbazide as the primary starting materials.
Reaction Steps: The process involves the formation of a thiazole ring through cyclization reactions. This can be achieved by heating the starting materials in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Purification: The crude product is purified using recrystallization techniques to obtain the pure compound.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control over reaction conditions such as temperature and pressure.
Catalysts: Catalysts like palladium or nickel may be used to enhance the efficiency of the cyclization reaction.
Safety Measures: Industrial production requires stringent safety measures due to the use of hazardous chemicals and high reaction temperatures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions at the thiazole ring can introduce various functional groups, enhancing the compound's reactivity.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Halogenating agents such as bromine (Br2) or iodine (I2) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and amides.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives of the thiazole ring.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer. Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-Amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid: Similar structure but with a different position of the fluorine atom.
2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid: Another positional isomer with different biological activity.
2-Amino-5-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom at the 3-position on the phenyl ring significantly affects the compound's reactivity and biological activity, making it distinct from its positional isomers and other similar compounds.
Properties
IUPAC Name |
2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2S/c11-6-3-1-2-5(4-6)8-7(9(14)15)13-10(12)16-8/h1-4H,(H2,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJZJGOHTCDPBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(N=C(S2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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